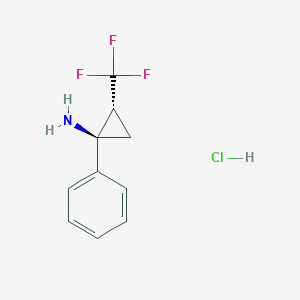
(1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride: is a chemical compound characterized by its unique structural features, including a cyclopropane ring with a phenyl group and a trifluoromethyl group attached to the first carbon atom, and an amine group attached to the same carbon atom. The hydrochloride salt form enhances its stability and solubility in various solvents.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with phenylacetylene and trifluoromethyltrimethylsilane as starting materials.
Cyclopropanation Reaction: The key step involves a cyclopropanation reaction using a suitable catalyst, such as titanium tetrachloride (TiCl4) or zinc triflate (Zn(OTf)2) , to form the cyclopropane ring.
Amination Reaction: The resulting cyclopropane intermediate undergoes an amination reaction with ammonium chloride (NH4Cl) to introduce the amine group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid (HCl) .
Industrial Production Methods:
Batch Production: The compound is often produced in batch reactors, where the reaction conditions (temperature, pressure, and catalyst concentration) are carefully controlled to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product in high purity.
化学反応の分析
(1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form phenyl-2-(trifluoromethyl)cyclopropan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the trifluoromethyl group.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as alkyl halides or amines , to form different derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base, amines in polar solvents.
Major Products Formed:
Oxidation: Phenyl-2-(trifluoromethyl)cyclopropan-1-one.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Various substituted cyclopropanes.
科学的研究の応用
(1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride: has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules with cyclopropane rings.
Biology: The compound is used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism by which (1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors that are sensitive to cyclopropane structures or trifluoromethyl groups.
Pathways Involved: The specific pathways depend on the biological or chemical context, but they may include enzyme inhibition , receptor binding , or modulation of signaling pathways .
類似化合物との比較
(1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
The uniqueness of (1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride lies in its specific stereochemistry, which can lead to different biological and chemical properties compared to its isomers.
特性
IUPAC Name |
(1R,2R)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-6-9(8,14)7-4-2-1-3-5-7;/h1-5,8H,6,14H2;1H/t8-,9+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDUTDSKIROIHZ-RJUBDTSPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@]1(C2=CC=CC=C2)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorophenyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2885880.png)

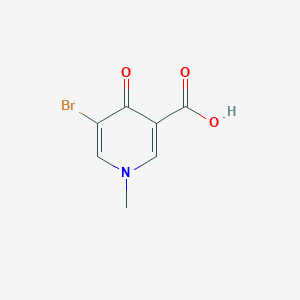
![N-(cyanomethyl)-N-cyclopropyl-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2885884.png)
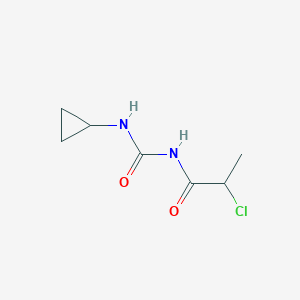
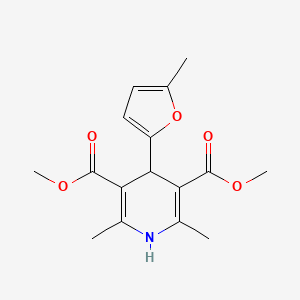
![[(2-Acetylphenyl)carbamoyl]methyl3-[(5-chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoate](/img/structure/B2885889.png)
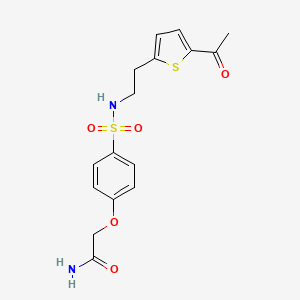
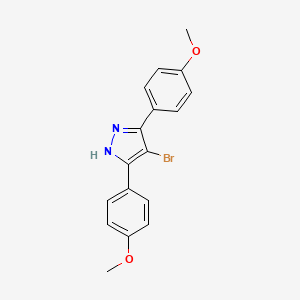

![N-(6-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2885896.png)
![9-(4-(dimethylamino)phenyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2885897.png)
![2-[3-(1H-Imidazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2885899.png)

